

# A Comparative Guide to Huntington's Disease Treatments: AMT-130 in Focus

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Huntington's disease (HD), a fatal neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), has long presented a formidable challenge to the scientific community. While current treatments primarily manage symptoms, a new wave of therapies aiming to modify the disease's course is on the horizon. This guide provides a detailed comparison of AMT-130, a promising gene therapy, with other therapeutic modalities for HD, supported by available experimental data and methodologies.

## Overview of Therapeutic Strategies

Treatments for Huntington's disease can be broadly categorized into two groups: symptom-modifying and disease-modifying therapies. Symptom-modifying treatments, the current standard of care, aim to alleviate the clinical manifestations of HD, such as chorea, but do not alter the underlying progression of the disease. In contrast, disease-modifying therapies, many of which are investigational, target the root cause of HD—the mutant huntingtin protein (mHTT).

## Quantitative Comparison of Huntington's Disease Treatments

The following table summarizes the key characteristics and clinical trial data for AMT-130 and a selection of other significant HD treatments.

Therapy	Mechanism of Action	Route of Administration	Developer	Key Efficacy Data	Safety/Tolerability
AMT-130	AAV5-mediated gene therapy delivering a microRNA to lower both mutant and normal huntingtin protein.[1]	One-time, MRI-guided neurosurgical infusion into the striatum (caudate and putamen).[2] [3]	uniQure	Phase I/II (36 months, high-dose): 75% slowing of disease progression on cUHDRS (p=0.003). 60% slowing of decline in Total Functional Capacity (TFC) (p=0.033). Favorable trends in cognitive and motor function. Reduction in neurofilament light chain (NfL), a biomarker of neurodegeneration.	Generally well-tolerated with a manageable safety profile. Most common side effects were related to the surgical procedure.
Deutetrabenzine (Austedo®)	Vesicular monoamine transporter 2 (VMAT2) inhibitor, reducing	Oral, twice daily.	Teva Pharmaceutical Industries	Phase 3 (First-HD): Significant improvement in Total Maximal	Boxed warning for increased risk of depression and suicidality in

			dopamine levels to manage chorea.		Chorea (TMC) score from baseline by approximately 4.4 units compared to 1.9 units for placebo.	patients with HD.
Tetrabenazine (Xenazine®)	VMAT2 inhibitor, managing chorea by decreasing dopamine levels.	Oral	Lundbeck	Effective in reducing chorea symptoms.	Higher incidence of adverse effects such as depression, sedation, and parkinsonism compared to deutetrabenazine.	
Tominersen	Antisense oligonucleotide (ASO) designed to lower huntingtin protein levels.	Intrathecal injection	Roche/Ionis Pharmaceuticals	Phase I/IIa: Dose-dependent reduction in mHTT in cerebrospinal fluid (CSF). Phase 3 (GENERATION HD1): Halted due to unfavorable risk/benefit assessment in the overall population. Post-hoc	GENERATION HD1 showed worsening of clinical outcomes in some patient groups. The new Phase 2 trial is assessing a lower, less frequent dosing regimen.	

analysis  
suggested  
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younger  
patients with  
lower disease  
burden,  
leading to a  
new Phase 2  
trial  
(GENERATIO  
N HD2).

WVE-003	Allele-selective antisense oligonucleotide (ASO) targeting a single nucleotide polymorphism (SNP) to specifically lower mHTT while preserving wild-type HTT.	Intrathecal injection	Wave Life Sciences	Phase Ib/IIa (SELECT-HD): Statistically significant and selective reduction of mHTT in CSF. A 46% reduction in mHTT was observed in the multidose arm compared to placebo.	Generally safe and well-tolerated in early trials.
Pridopidine	Oral small molecule that acts as a Sigma-1 receptor (S1R) agonist.	Oral, twice daily.	Prilenia Therapeutics	Phase 3 (PROOF-HD): Did not meet its primary endpoint of change in Total	Good safety and tolerability profile, comparable to placebo.

Functional  
Capacity  
(TFC).  
Subgroup  
analysis of  
patients not  
taking  
antidopamine  
rgic  
medications  
showed  
potential  
benefits in  
function,  
cognition,  
and motor  
performance.

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## Experimental Protocols

### AMT-130 Phase I/II Clinical Trial (NCT04120493 & NCT0543017)

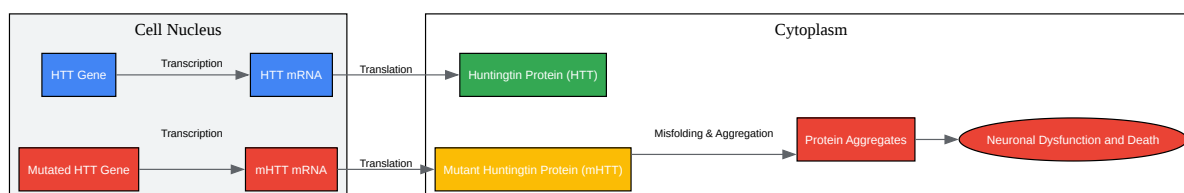
- **Study Design:** This is a multi-center, randomized, double-blind, sham-controlled (for the initial cohorts) and open-label study to evaluate the safety, tolerability, and efficacy of AMT-130. The study includes a 12-month core study period followed by a long-term follow-up of up to five years.
- **Participant Population:** Adults aged 25 to 65 with a confirmed diagnosis of early manifest Huntington's disease, defined by a Unified Huntington's Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) score of 9 to 13.
- **Intervention:** Participants are randomized to receive a one-time administration of either a low dose or a high dose of AMT-130 via MRI-guided stereotactic neurosurgical infusion into the caudate and putamen, or a sham surgery. Later cohorts have been open-label.

- **Primary Outcome Measures:** The primary endpoint is the safety and tolerability of AMT-130. Efficacy is assessed as a key secondary outcome, with the primary efficacy endpoint for the pivotal analysis being the change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS) compared to a propensity score-matched external control group from the Enroll-HD natural history study.
- **Secondary Outcome Measures:** Include changes in Total Functional Capacity (TFC), Total Motor Score (TMS), and cognitive function assessments. Exploratory biomarkers include levels of mutant huntingtin protein and neurofilament light chain in the cerebrospinal fluid.

## Signaling Pathways and Experimental Workflows

### Mechanism of Action: Huntingtin Gene and Protein

The following diagram illustrates the central dogma from the huntingtin gene to the protein and the subsequent pathogenic effects in Huntington's disease.

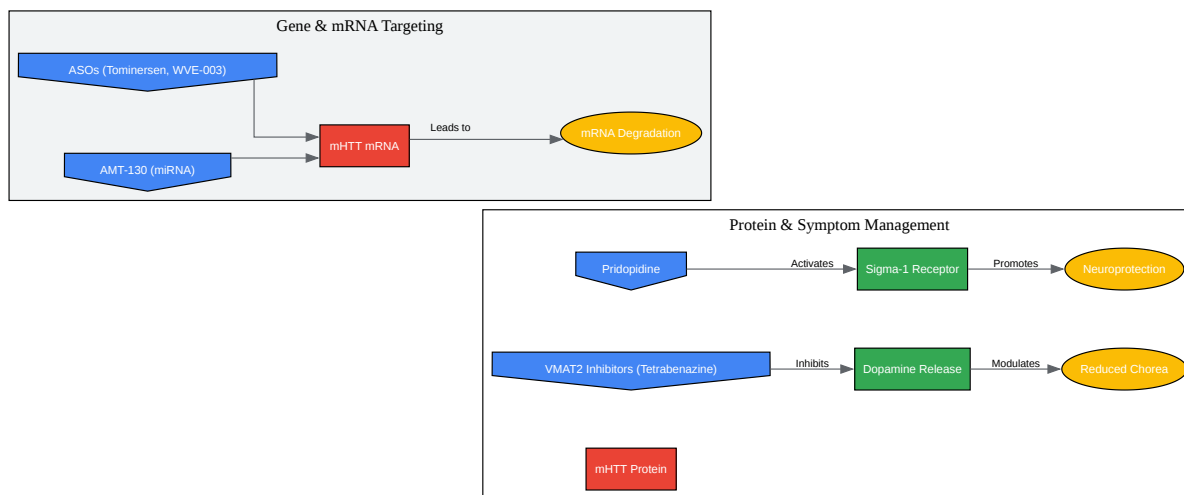


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Caption: Pathogenesis of Huntington's disease from the mutated HTT gene to neuronal death.

## Therapeutic Intervention Pathways

This diagram illustrates the mechanisms of action for different HD therapeutic strategies.

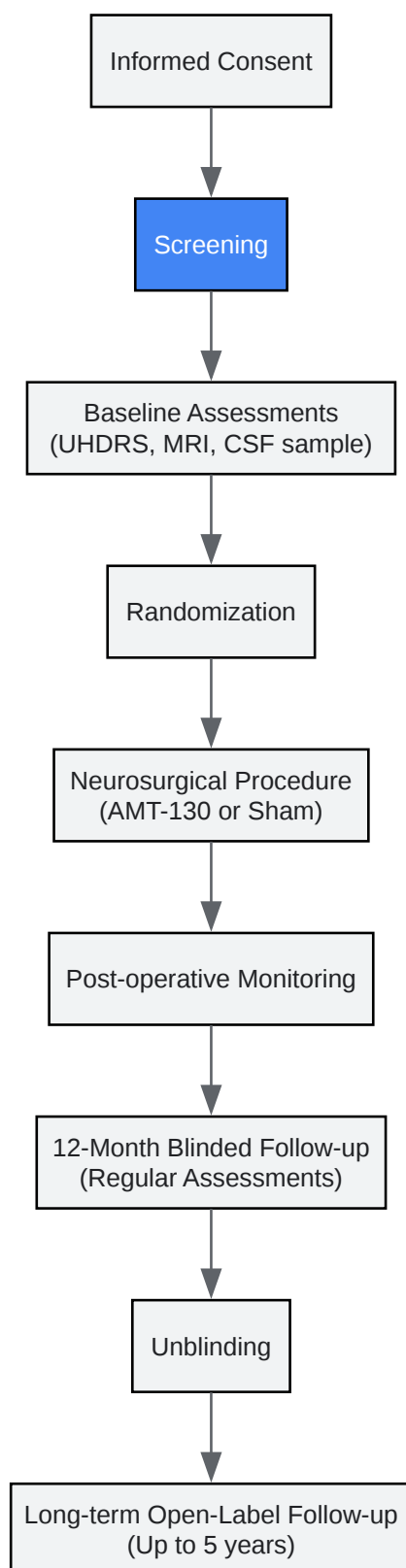


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Caption: Mechanisms of action for various Huntington's disease therapies.

## AMT-130 Clinical Trial Workflow

This diagram outlines the typical workflow for a participant in the AMT-130 clinical trial.



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Caption: Workflow of the AMT-130 clinical trial from screening to long-term follow-up.



## Conclusion

The landscape of Huntington's disease therapeutics is undergoing a significant transformation, moving from purely symptomatic treatments to potentially disease-modifying interventions. AMT-130 stands out as a promising one-time gene therapy that has demonstrated a statistically significant slowing of disease progression in its Phase I/II trial. While approved VMAT2 inhibitors effectively manage chorea, they do not impact the underlying neurodegeneration. Other investigational approaches, such as antisense oligonucleotides, have shown the ability to lower mutant huntingtin protein, but have faced challenges in translating this into clinical benefit. The allele-selective approach of WVE-003 and the neuroprotective mechanism of pridopidine represent other innovative strategies.

For researchers and drug development professionals, the data emerging from the AMT-130 trials and other programs provide valuable insights into the complexities of treating Huntington's disease. The coming years will be critical in determining the long-term safety and efficacy of these novel therapies and their potential to change the course of this devastating disease. Continued research and rigorous clinical evaluation are paramount to bringing effective treatments to patients.

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